molecular formula C18H19N5O2 B2934931 2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034290-44-1

2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2934931
CAS No.: 2034290-44-1
M. Wt: 337.383
InChI Key: OEJWFCQROCIFGZ-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a combination of phenoxy, pyrazine, and pyrazole groups

Preparation Methods

The synthesis of 2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the pyrazine group: This step involves the reaction of the pyrazole intermediate with a pyrazine derivative, often through a nucleophilic substitution reaction.

    Attachment of the phenoxy group: The final step involves the reaction of the intermediate with a phenoxyacetyl chloride derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14-4-2-3-5-17(14)25-13-18(24)21-9-11-23-10-6-15(22-23)16-12-19-7-8-20-16/h2-8,10,12H,9,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJWFCQROCIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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